N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Starting Materials: 4-fluoroaniline.
Reaction Conditions: Nucleophilic aromatic substitution using a halogenated precursor and a base like potassium carbonate.
Attachment of Phenylpiperazine
Starting Materials: 1-phenylpiperazine.
Reaction Conditions: Coupling reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFMHYEAIKNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions
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Formation of Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-aminopyrazole and a suitable aldehyde.
Reaction Conditions: Condensation reaction in the presence of a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms that may exhibit different pharmacological properties.
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Substitution
Reagents: Halogenated compounds and bases.
Products: Substituted derivatives with modified functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors with bases like potassium carbonate in polar aprotic solvents.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
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Biology
- Investigated for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
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Medicine
- Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
- Studied as a candidate for drug development targeting specific receptors or enzymes.
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Industry
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
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Binding to Receptors
- Interacting with G-protein coupled receptors (GPCRs) or ion channels.
- Modulating receptor activity to produce therapeutic effects.
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Inhibiting Enzymes
- Acting as an inhibitor of specific enzymes involved in disease pathways.
- Reducing the activity of enzymes like kinases or proteases.
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Modulating Signaling Pathways
- Influencing intracellular signaling cascades.
- Altering the expression of genes involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other compounds that have similar structures or pharmacological activities:
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Similar Compounds
N-(4-fluorophenyl)piperidin-4-amine: Shares the fluorophenyl group but differs in the core structure.
1-phenyl-4-(4-phenylpiperazin-1-yl)pyrimidine: Similar piperazine and phenyl groups but lacks the pyrazolo core.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo core.
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Uniqueness
- The combination of the pyrazolo[3,4-d]pyrimidine core with fluorophenyl and phenylpiperazine groups provides unique pharmacological properties.
- Enhanced selectivity and potency in targeting specific biological pathways compared to similar compounds.
Biological Activity
N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound notable for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H24FN7
- Molecular Weight : 465.5 g/mol
- CAS Number : 946296-51-1
Biological Activity Overview
The biological activity of this compound has been associated with various pharmacological effects:
- Antitumor Activity : Compounds within the pyrazolo[3,4-d]pyrimidine class are known to exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values indicating potent growth inhibition.
- Neuropharmacological Effects : The piperazine moiety in the structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as kinases and receptors. The following pathways are particularly noteworthy:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have demonstrated CDK inhibition, which is crucial for regulating the cell cycle and is a target for cancer therapy.
- Interaction with Neurotransmitter Receptors : The presence of the phenylpiperazine group suggests potential binding to serotonin and dopamine receptors, which may influence mood and cognition.
Table 1: Summary of Biological Activities
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine | Structure | Antitumor | 0.01 µM |
| Pyrazolo derivative A | Structure | CDK Inhibitor | 0.16 µM |
| Pyrazolo derivative B | Structure | Neuroactive properties | 49.85 µM |
Notable Research Findings
- Antitumor Efficacy : A study by Mohareb et al. reported that derivatives of pyrazolo[3,4-d]pyrimidine displayed significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 0.01 to 0.03 µM .
- Neuroactivity : Research indicated that compounds with similar structures could modulate serotonin receptors, suggesting potential therapeutic applications in treating anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
